molecular formula C3H3N3O2 B123949 4-Methyl-1,2,4-triazoline-3,5-dione CAS No. 13274-43-6

4-Methyl-1,2,4-triazoline-3,5-dione

Cat. No. B123949
CAS RN: 13274-43-6
M. Wt: 113.08 g/mol
InChI Key: XRYKNRLGZZNWEE-UHFFFAOYSA-N
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Description

4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a dienophile used in the partial elucidation of Trichogramma putative sex pheromone at trace levels . It forms stable adducts with conjugated dienes by generating Diels-Alder cycloaddition products .


Synthesis Analysis

MTAD is generally prepared by oxidation of the corresponding urazole . The reaction is rapid, highly selective for conjugated dienes, and the derivatives are suitable for analysis by gas chromatography .


Molecular Structure Analysis

The molecular formula of MTAD is C3H3N3O2. It has a molecular weight of 113.08 g/mol . The InChIKey of MTAD is XRYKNRLGZZNWEE-UHFFFAOYSA-N .


Chemical Reactions Analysis

MTAD forms stable adducts with conjugated dienes by generating Diels-Alder cycloaddition products . This reaction is rapid, highly selective for conjugated dienes, and the derivatives are suitable for analysis by gas chromatography .


Physical And Chemical Properties Analysis

MTAD is a pink crystalline solid . It has a melting point of 98.0–98.5°C . It is soluble in most aprotic organic solvents but reacts with protic solvents and etheric solvents .

Scientific Research Applications

Acid-Catalyzed Reactions with Substituted Benzenes

4-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) reacts with substituted benzenes under acid catalysis, yielding 1-arylurazoles. This reaction necessitates moderately electron-rich aromatics and is tolerant of functional groups on the aromatic ring (Breton, 2011).

Gas Chromatography-Mass Spectrometry Applications

MeTAD forms Diels-Alder cycloaddition products with conjugated fatty acid methyl esters. This method aids in identifying the positions of double bonds in fatty acids, offering a complementary approach to other analytical methods (Dobson, 1998).

Analyzing Conjugated Dienes

The selectivity of MeTAD for conjugated dienes makes it a useful reagent in gas chromatography. Its derivatives are characterized by simplicity and informative mass spectra, which help in analyzing the position of dienes in compounds (Young, Vouros, & Holick, 1990).

Polymerization Studies

MeTAD is used in polymerization studies, specifically in the synthesis of alternating copolymers via Diels-Alder and ene reactions. This demonstrates its reactivity and versatility as a dienophile and enophile in polymer chemistry (Mallakpour & Butler, 1985).

Electrophilic Reactivity and Synthetic Applications

As a powerful electrophile, MeTAD is utilized in various synthetic reactions. It has been employed in the development of efficient synthetic routes, avoiding large-scale purification processes (Breton & Turlington, 2014).

Electrochemical Behavior and Redox Reactivity

MeTAD's electrochemical properties, including its reduction mechanism and formation of stable anion-radicals, are explored in electroanalytical chemistry. This research contributes to understanding the redox reactivity of triazolinediones (Alstanei et al., 2003).

Fullerene Chemistry

MeTAD engages in photoreactions with fullerenes and fullerene derivatives, demonstrating its utility in the functionalization of these nanostructures. This includes regioselective cycloadditions, showcasing its potential in material science and nanochemistry (Ulmer, Siedschlag, & Mattay, 2003).

Safety And Hazards

MTAD is moisture sensitive, light sensitive, heat sensitive, and corrosive . It should be stored in a dark container under an inert atmosphere in a freezer . Use in a fume hood is recommended .

Future Directions

MTAD has been used in click-chemistry applications . It has been used to introduce thermoreversible links into polyurethane and polymethacrylate materials, which allows dynamic polymer-network healing, reshaping, and recycling . A scalable and sublimation-free route to MTAD has been developed, which could increase its applicability on a larger scale .

properties

IUPAC Name

4-methyl-1,2,4-triazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c1-6-2(7)4-5-3(6)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYKNRLGZZNWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157738
Record name 4-Methyl-1,2,4-triazoline-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,4-triazoline-3,5-dione

CAS RN

13274-43-6
Record name 4-Methyl-1,2,4-triazoline-3,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013274436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1,2,4-triazoline-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
460
Citations
G Dobson - Journal of the American Oil Chemists' Society, 1998 - Springer
4-Methyl-1,2,4-triazoline-3,5-dione was reacted with conjugated fatty acid methyl esters to form Diels-Alder cycloaddition products. The electron impact mass spectra of conjugated …
Number of citations: 70 link.springer.com
M Stratakis, M Hatzimarinaki… - The Journal of …, 2001 - ACS Publications
The reaction of 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) with β,β-dimethyl-p-methoxystyrene (1) in chloroform affords four adducts: the ene, two stereoisomeric [4 + 2]/ene diadducts, …
Number of citations: 32 pubs.acs.org
F Risi, AM Alstanei, E Volanschi… - European Journal of …, 2000 - Wiley Online Library
The photoaddition of 4‐methyl‐1,2,4‐triazoline‐3,5‐dione (4‐MTAD) with a wide variety of acyclic, cyclic and crown aliphatic ethers has been investigated. Monochromatic (λ = 514.5 nm…
R Roa, KE O'Shea - Tetrahedron, 2006 - Elsevier
Singlet oxygen adds to the imidazole ring of cis- and trans-methyl urocanate (MUC) to yield the corresponding 2,5-endoperoxides, which are modestly stable at low temperature but …
Number of citations: 15 www.sciencedirect.com
AV Pocius, JT Yardley - The Journal of Chemical Physics, 1974 - pubs.aip.org
The fluorescence decay rate from selected vibronic levels of the A 1 A′( 1 B 1 ) excited electronic state of 4‐methyl‐1,2,4‐triazoline‐3,5‐dione has been examined as a function of …
Number of citations: 10 pubs.aip.org
MN Alberti, GC Vougioukalakis, M Orfanopoulos - Tetrahedron letters, 2003 - Elsevier
The regioselectivity of the ene pathway in the photooxidation of several 1-aryl-2-methylpropenes, as probed by stereoselective deuterium-labeling, depends on the electronic nature of …
Number of citations: 14 www.sciencedirect.com
DC Young, P Vouros, MF Holick - Journal of Chromatography A, 1990 - Elsevier
The dienophile 4-methyl-1,2,4-triazoline-3,5-dione forms stable adducts with conjugated dienes by generating Diels—Alder cycloaddition products. The reaction is rapid, highly …
Number of citations: 66 www.sciencedirect.com
U Shah, JO Lay, A Proctor - Journal of the American Oil Chemists' Society, 2013 - Springer
In a recent paper, we described the use of 4-phenyl-1, 2, 4-triazoline-3, 5-dione (PTAD) Diels–Alder adducts to establish the positional isomerism of soy oil trans, trans conjugated …
Number of citations: 10 link.springer.com
L Ulmer, C Siedschlag, J Mattay - European Journal of Organic …, 2003 - Wiley Online Library
The photoreactions of 4‐methyl‐1,2,4‐triazoline‐3,5‐dione (NMTAD) with C 60 and with several fullerene derivatives have been studied. In general, NMTAD cycloadds to C 60 and to …
GW Breton, KL Martin - Organics, 2022 - mdpi.com
The [2+2+2] cycloaddition (homo-Diels–Alder reaction) of N-substituted 1,2,4-triazoline-3,5-diones (TADs) with bicycloalkadienes produces strained heterocyclic compounds. A reaction …
Number of citations: 2 www.mdpi.com

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